molecular formula C11H13N3 B7637630 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline

Cat. No.: B7637630
M. Wt: 187.24 g/mol
InChI Key: OJSPDVMRCKEXPT-UHFFFAOYSA-N
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Description

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 5-methyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amine, and the pyrazole ring is introduced through a coupling reaction. Common reagents used in this synthesis include reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .

Mechanism of Action

The mechanism of action of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(1H-pyrazol-3-yl)aniline
  • 4-(5-methyl-1H-pyrazol-3-yl)aniline
  • 2-methyl-4-(5-methyl-1H-pyrazol-4-yl)aniline

Uniqueness

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is unique due to the specific positioning of the methyl and pyrazole groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or chemical properties compared to its analogs .

Properties

IUPAC Name

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-5-9(3-4-10(7)12)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPDVMRCKEXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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